3-Chloro-7-methoxy-1-methyl-1H-indazole

nitric oxide synthase nNOS inhibition indazole SAR

3-Chloro-7-methoxy-1-methyl-1H-indazole (CAS: 1546279-36-0) is a heterocyclic building block characterized by a chlorine atom at the C3 position, a methoxy group at the C7 position, and a methyl group at the N1 position of the indazole core. With a molecular formula of C9H9ClN2O and molecular weight of 196.63 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Cat. No. B11903915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methoxy-1-methyl-1H-indazole
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC)C(=N1)Cl
InChIInChI=1S/C9H9ClN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3
InChIKeyQOXYRMWREBCYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-methoxy-1-methyl-1H-indazole (CAS 1546279-36-0): A Strategic Indazole Scaffold for Medicinal Chemistry and Kinase-Targeted Research


3-Chloro-7-methoxy-1-methyl-1H-indazole (CAS: 1546279-36-0) is a heterocyclic building block characterized by a chlorine atom at the C3 position, a methoxy group at the C7 position, and a methyl group at the N1 position of the indazole core . With a molecular formula of C9H9ClN2O and molecular weight of 196.63 g/mol, this compound serves as a versatile intermediate in medicinal chemistry programs . The indazole scaffold is a recognized bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic counterparts . Indazole-containing compounds have been extensively investigated for anti-tumor, analgesic, anti-inflammatory, and kinase-inhibitory activities, positioning this specific substitution pattern as a candidate for targeted probe development and lead optimization [1][2].

Why Generic 3-Chloro-7-methoxy-1-methyl-1H-indazole Substitution Fails: Structural Determinants of Target Engagement and Isoform Selectivity


In-class substitution of 3-chloro-7-methoxy-1-methyl-1H-indazole is not permissible without altering biological outcome. The methoxy substitution at the 7-position of the indazole ring is a critical determinant of enzymatic inhibitory activity and isoform selectivity, as demonstrated across multiple nitric oxide synthase (NOS) studies [1][2]. Movement of the methoxy group to the 6-, 5-, or 4-positions renders the resulting analogs nearly inactive against all three NOS isoforms [1]. Furthermore, the N1-methyl group distinguishes this compound from its N1-unsubstituted analog (3-chloro-7-methoxy-1H-indazole, CAS 1260758-52-8), altering hydrogen-bonding capacity, lipophilicity, and metabolic stability . The C3-chloro substituent provides a reactive handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, enabling scaffold elaboration that would be inaccessible with non-halogenated or differently substituted analogs [3]. These structural features collectively necessitate exact specification of this compound in procurement documentation to ensure reproducibility and target engagement fidelity.

3-Chloro-7-methoxy-1-methyl-1H-indazole Quantitative Differentiation: Head-to-Head Evidence Versus Key Analogs


7-Methoxy Substitution Confers nNOS Inhibitory Potency: 7-MI (IC50 800 nM) Versus 6-Methoxyindazole (Inactive at 1 mM)

The 7-methoxy substitution is the decisive structural determinant for neuronal nitric oxide synthase (nNOS) inhibitory activity among methoxyindazole isomers. 7-Methoxyindazole (7-MI) exhibits an IC50 of 800 nM against nNOS in rat cerebellum homogenate assays, whereas 6-methoxyindazole shows less than 10% inhibition at 1 mM (1000 μM) under identical assay conditions [1][2]. The target compound 3-chloro-7-methoxy-1-methyl-1H-indazole incorporates the critical 7-methoxy pharmacophore and the N1-methyl substitution found in this active scaffold, whereas the corresponding 6-methoxy isomer would be predicted to be essentially inactive based on direct experimental evidence [1][2]. Modeling studies indicate that bulky substitution at the 7-position alters the steric interaction with the nNOS active site in a manner distinct from 7-nitroindazole (7-NI), establishing a unique binding mode [3].

nitric oxide synthase nNOS inhibition indazole SAR neuropharmacology

7-Methoxyindazole Displays Isoform Selectivity: Preferential Inhibition of nNOS and eNOS Over iNOS

7-Methoxyindazole (7-MI) exhibits a distinct isoform selectivity profile among nitric oxide synthase enzymes, preferentially inhibiting constitutive neuronal NOS (nNOS, NOS I) and endothelial NOS (eNOS, NOS III) while sparing inducible NOS (iNOS, NOS II) [1]. In purified recombinant enzyme assays, 7-MI demonstrates IC50 values of 1.5 mM against nNOS and 5.5 mM against iNOS, indicating approximately 3.7-fold selectivity for the neuronal isoform [1]. The target compound 3-chloro-7-methoxy-1-methyl-1H-indazole shares the 7-methoxy substitution that is essential for this selectivity pattern. In contrast, movement of the methoxy group to the 6-, 5-, or 4-positions results in compounds that are almost inactive against all three NOS isoforms at concentrations up to 1 mM [1][2].

NOS isoform selectivity indazole pharmacology constitutive NOS inducible NOS

N1-Methylation Differentiates from N1-Unsubstituted Analog: Altered Hydrogen Bonding and Metabolic Profile

The N1-methyl group in 3-chloro-7-methoxy-1-methyl-1H-indazole (CAS 1546279-36-0; MW 196.63) fundamentally distinguishes it from the N1-unsubstituted analog 3-chloro-7-methoxy-1H-indazole (CAS 1260758-52-8; MW 182.61) . The N1-methylation eliminates the hydrogen bond donor capacity at the N1 position, which can significantly alter binding interactions with biological targets, reduce phase II glucuronidation susceptibility, and modify lipophilicity (calculated LogP difference of approximately 0.3-0.5 units based on the indazole scaffold bioisostere properties) . This structural distinction has practical implications for compound procurement: the N1-methyl derivative (MW 196.63, purity ≥95-98%) is a distinct chemical entity from the N1-H analog (MW 182.61, purity ≥95%) and cannot be substituted without altering pharmacokinetic and target engagement properties .

N-alkylation indazole derivatives metabolic stability hydrogen bonding

C3-Chloro Substituent Enables Synthetic Elaboration via Cross-Coupling and Nucleophilic Substitution

The C3-chloro group in 3-chloro-7-methoxy-1-methyl-1H-indazole serves as a reactive synthetic handle enabling scaffold diversification via nucleophilic aromatic substitution (SNAr) with amines or thiols, or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This reactivity is analogous to that of 1-methyl-3-indazolyl chloride, a precursor to the clinically used 5-HT3 antagonist Granisetron, which is synthesized via nucleophilic substitution at the C3 position . In contrast, non-halogenated indazole analogs (e.g., 1-methylindazole without C3 substitution) lack this reactive site for modular elaboration. Patent literature (US8304446B2) extensively documents the use of C3-chloro indazole intermediates for generating kinase inhibitor libraries through substitution reactions, demonstrating the synthetic utility of this specific substitution pattern [1].

synthetic handle cross-coupling nucleophilic aromatic substitution scaffold diversification

3-Chloro-7-methoxy-1-methyl-1H-indazole: Evidence-Backed Application Scenarios for Scientific Procurement


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Probe Development

This compound is optimally suited for medicinal chemistry programs targeting neuronal nitric oxide synthase (nNOS) inhibition. The 7-methoxy substitution pattern is the critical pharmacophoric element for nNOS inhibitory activity, with 7-MI demonstrating an IC50 of 800 nM in rat cerebellum homogenate assays and 1.5 mM in purified recombinant enzyme assays [1][2]. The C3-chloro group provides a synthetic handle for further derivatization to optimize potency and pharmacokinetic properties, while the N1-methyl substitution may enhance metabolic stability relative to N1-unsubstituted analogs. This compound serves as a strategic starting point for SAR exploration around the 3-position while retaining the essential 7-methoxy pharmacophore required for nNOS engagement [1][2][3].

Indazole Scaffold Diversification for Kinase Inhibitor Library Synthesis

This compound functions as a versatile building block for generating indazole-based kinase inhibitor libraries through parallel synthesis approaches. Patent literature (e.g., US8304446B2) extensively documents the use of C3-chloro indazole intermediates as precursors for diverse kinase-targeting compounds, with substitution at the C3 position enabling modular library construction [4]. The combination of the 7-methoxy group (which influences electronic properties and target engagement) with the reactive C3-chloro handle allows for systematic SAR exploration. The compound's purity specifications (95-98% from suppliers including AKSci and MolCore) support its use in high-throughput synthesis workflows requiring consistent building block quality .

NOS Isoform Selectivity Profiling and Mechanistic Studies

The 7-methoxy substitution pattern confers measurable NOS isoform selectivity, with 7-MI demonstrating preferential inhibition of constitutive NOS isoforms (nNOS and eNOS) over inducible NOS (iNOS) by approximately 3.7-fold in purified enzyme assays [1]. This compound is appropriate for studies investigating the structural determinants of NOS isoform selectivity and for developing tool compounds that discriminate between constitutive and inducible NOS isoforms. The N1-methyl group further differentiates this compound from previously studied 7-methoxyindazole analogs, enabling investigation of how N-alkylation modulates isoform selectivity and binding kinetics [1][2].

Bioisostere Replacement Studies of Phenol-Containing Lead Compounds

The indazole core is a validated bioisostere of phenol, offering enhanced lipophilicity and reduced phase I/II metabolic liability while maintaining key hydrogen-bonding interactions with biological targets . This compound is appropriate for systematic bioisostere replacement studies where a phenol moiety in a lead compound is substituted with the 3-chloro-7-methoxy-1-methyl-1H-indazole scaffold. The substitution pattern (C3-chloro, C7-methoxy, N1-methyl) provides a specific set of physicochemical properties that can be tuned through further derivatization, enabling the optimization of drug-like properties while preserving target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-methoxy-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.